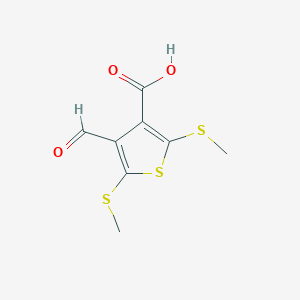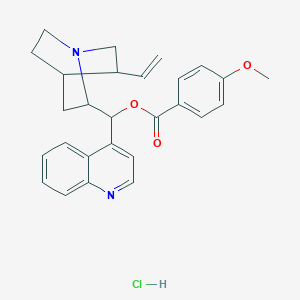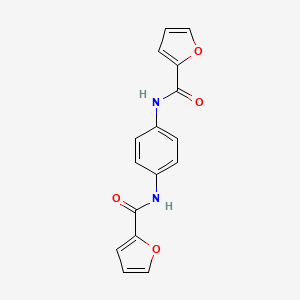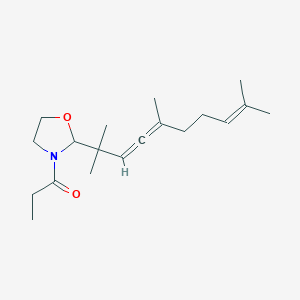
methyl 5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)-2-pentenoate
Übersicht
Beschreibung
Methyl 5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)-2-pentenoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a member of the trifluoromethyl-containing compounds family, which has shown promising results in different areas of research. In
Wissenschaftliche Forschungsanwendungen
Methyl 5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)-2-pentenoate has shown potential applications in various fields of research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of new fluorescent dyes and polymers. In organic synthesis, this compound has been used as a key intermediate for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of methyl 5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)-2-pentenoate is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of specific enzymes and proteins involved in various cellular processes. In cancer cells, this compound has been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, reduces inflammation, and has antioxidant properties. In vivo studies have shown that this compound can reduce the severity of certain inflammatory diseases, such as rheumatoid arthritis, and can inhibit the growth of certain types of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)-2-pentenoate has several advantages for lab experiments. This compound is relatively easy to synthesize, and high purity products can be obtained using mild reaction conditions. Additionally, this compound has shown promising results in various areas of research, including medicinal chemistry, material science, and organic synthesis. However, there are also limitations to using this compound in lab experiments. One limitation is the potential toxicity of this compound, which can limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research of methyl 5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)-2-pentenoate. One direction is to further explore the potential applications of this compound in medicinal chemistry, particularly in the development of new anti-inflammatory and anticancer agents. Another direction is to investigate the use of this compound in material science, particularly in the development of new fluorescent dyes and polymers. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which could lead to the development of safer and more effective compounds.
Eigenschaften
IUPAC Name |
methyl (E)-5,5,5-trifluoro-3-phenyl-4-(trifluoromethyl)pent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O2/c1-21-10(20)7-9(8-5-3-2-4-6-8)11(12(14,15)16)13(17,18)19/h2-7,11H,1H3/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGHDBWGJWEWBV-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C1=CC=CC=C1)C(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C1=CC=CC=C1)\C(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3821487.png)
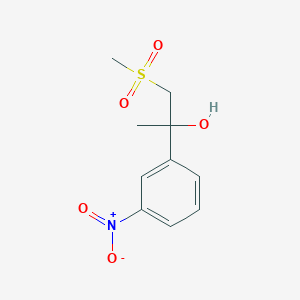
![{1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B3821502.png)
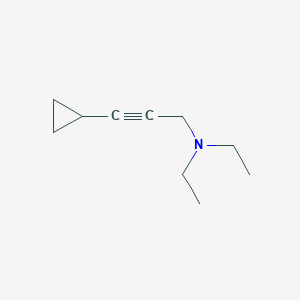


![1-[5-ethyl-2-(ethylthio)-3-thienyl]-N,N-dimethylmethanamine](/img/structure/B3821529.png)
